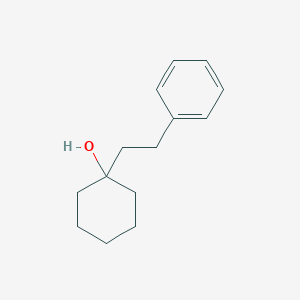

1-Phenethylcyclohexanol

描述

1-Phenethylcyclohexanol is a cyclohexanol derivative featuring a phenethyl group (-CH2CH2C6H5) attached to the cyclohexane ring. This compound is a key structural component of bromadol (BDPC), a highly potent synthetic opioid agonist. In bromadol, the trans-isomer of 1-phenethylcyclohexanol is substituted with a p-bromophenyl and dimethylamino group at the 4-position of the cyclohexanol ring . Pharmacological studies indicate that bromadol exhibits exceptional mu-opioid receptor (MOR) affinity, with initial reports suggesting an analgesic potency 10,000 times greater than morphine. However, revised studies using intraperitoneal administration in mice estimate its potency at approximately 500 times morphine and 2.9 times fentanyl . The stereochemistry of the substituents significantly influences activity, as the trans-isomer demonstrates markedly higher potency than the cis-isomer .

属性

CAS 编号 |

124620-30-0 |

|---|---|

分子式 |

C14H20O |

分子量 |

204.31 g/mol |

IUPAC 名称 |

1-(2-phenylethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H20O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2 |

InChI 键 |

AVZUHEPSGPBJFL-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(CCC2=CC=CC=C2)O |

规范 SMILES |

C1CCC(CC1)(CCC2=CC=CC=C2)O |

产品来源 |

United States |

相似化合物的比较

1-Phenylcyclohexanol (CAS 1589-60-2)

- Structure: Features a phenyl group directly attached to the cyclohexanol ring, lacking the phenethyl chain and additional substituents seen in bromadol.

- Physicochemical Properties : Molecular weight = 176.259 g/mol; soluble in organic solvents but only moderately in water .

- Activity: Primarily used as an intermediate in organic synthesis and fragrance industries. Unlike bromadol, it lacks significant opioid receptor binding due to the absence of amino and halogen substituents .

U-47700 (Trans-3,4-Dichloro-N-methyl-N-[2-(dimethylamino)cyclohexyl]benzamide)

- Structure : An N-substituted benzamide with a cyclohexylamine backbone and halogenated aromatic ring.

- Activity : A selective MOR agonist with analgesic potency 7.5 times that of morphine. The 3,4-dichloro substitution on the aromatic ring enhances metabolic stability and receptor binding .

- Key Difference: Unlike bromadol, U-47700 contains a benzamide group instead of a cyclohexanol core, which alters its pharmacokinetic profile .

4-Aminocyclohexanol Derivatives

- Example : Bromadol (BDPC) and its analogs.

- Structure-Activity Relationship (SAR): Halogenation: The p-bromophenyl group in bromadol enhances MOR affinity and protects against enzymatic degradation . Amino Groups: The 4-dimethylamino group contributes to electrostatic interactions with the MOR binding pocket. Stereochemistry: The trans configuration of substituents optimizes spatial alignment with the receptor .

Ethynyl and Selanylethynyl Cyclohexanol Derivatives

- Examples: 1-Ethynylcyclohexanol (CAS 144052-73-3) and 1-(phenylselanylethynyl)cyclohexanol (CAS 357428-55-8).

- Structure : Ethynyl (-C≡CH) or selanylethynyl (-C≡C-SePh) groups replace the phenethyl chain.

- Applications : Used in click chemistry and catalytic reactions. These derivatives lack opioid activity but demonstrate utility in synthetic organic chemistry .

Physicochemical and Pharmacological Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。